2-((4-fluorophenyl)amino)-2-oxoethyl 3-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate
Overview
Description
2-((4-fluorophenyl)amino)-2-oxoethyl 3-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate is a complex organic compound that belongs to the class of oxazine derivatives.
Preparation Methods
The synthesis of 2-((4-fluorophenyl)amino)-2-oxoethyl 3-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate typically involves a multi-step process. One common method involves the reaction of 1 or 2-naphthols with a primary amine and an aldehyde in the presence of a catalyst . Various catalysts, such as organocatalysts, ionic liquids, and cleaner solvents, have been employed to optimize the reaction conditions . Industrial production methods often focus on maximizing yield and minimizing waste, utilizing green chemistry principles to achieve efficient and sustainable synthesis .
Chemical Reactions Analysis
2-((4-fluorophenyl)amino)-2-oxoethyl 3-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxazine ring or the aromatic substituents .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as an antitumor, antibacterial, and antifungal agent . Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease . In industry, it finds applications in the development of chromogenic materials and polymers .
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)amino)-2-oxoethyl 3-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-((4-fluorophenyl)amino)-2-oxoethyl 3-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate can be compared with other oxazine derivatives, such as 2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine . While both compounds share a similar core structure, their substituents and resulting biological activities can differ significantly . The presence of the 4-fluorophenyl group in the former compound may confer unique properties, such as enhanced biological activity or selectivity for certain targets .
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 3-(1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O4/c28-20-9-11-21(12-10-20)29-26(31)16-33-27(32)19-5-3-6-22(14-19)30-15-24-23-7-2-1-4-18(23)8-13-25(24)34-17-30/h1-14H,15-17H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFQYAGIMWQHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=CC(=C4)C(=O)OCC(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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